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For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the preclinical and clinical studies of PI-88

(muparfostat), a heparanase inhibitor, in combination with other cancer therapies. Detailed

protocols for representative studies are included to guide future research and development.

Introduction
PI-88 is a highly sulfated oligosaccharide that acts as a potent inhibitor of heparanase, the sole

endo-β-D-glucuronidase that cleaves heparan sulfate chains of heparan sulfate proteoglycans

(HSPGs).[1] Upregulation of heparanase is observed in numerous cancers and is associated

with increased tumor growth, angiogenesis, metastasis, and poor prognosis.[2] PI-88 exerts its

anti-cancer effects by inhibiting heparanase-mediated degradation of the extracellular matrix

(ECM) and by sequestering pro-angiogenic growth factors such as fibroblast growth factor

(FGF) and vascular endothelial growth factor (VEGF), thereby inhibiting angiogenesis and

tumor progression.[3][4] Preclinical and clinical studies have explored the potential of PI-88

both as a monotherapy and in combination with conventional chemotherapies.[5]

Combining PI-88 with Chemotherapy
The rationale for combining PI-88 with chemotherapy stems from their complementary

mechanisms of action. While chemotherapy directly targets rapidly dividing cancer cells, PI-88

targets the tumor microenvironment by inhibiting angiogenesis and metastasis. Preclinical
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studies have shown that PI-88 can enhance the efficacy of cytotoxic agents. Clinical trials have

primarily focused on combining PI-88 with docetaxel in various solid tumors.

Table 1: Summary of Clinical Trials of PI-88 in
Combination with Docetaxel

Cancer
Type

Phase
Treatment
Regimen

Key
Efficacy
Results

Key
Toxicity
Findings

Reference

Advanced

Solid

Malignancies

I

PI-88

(escalating

doses up to

250 mg/day)

SC for 4

days/week for

3 weeks +

Docetaxel (30

mg/m²) IV on

days 1, 8, 15

of a 28-day

cycle

No objective

responses

observed. 9

out of 15

evaluable

patients had

stable

disease for

>2 cycles.

Well-

tolerated.

Frequent

minor

toxicities

included

fatigue,

dysgeusia,

and

thrombocytop

enia. No

dose-limiting

toxicities

observed.

Metastatic

Castrate-

Resistant

Prostate

Cancer

(CRPC)

I/II

PI-88 +

Docetaxel (75

mg/m²) IV

every 3

weeks

PSA

response

(50%

reduction):

70%. Median

survival: 61

weeks. 1-

year survival:

71%.

Higher-than-

expected

febrile

neutropenia

(27%),

leading to

early trial

termination.
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Protocol 1: Phase I Study of PI-88 and Docetaxel in
Advanced Malignancies
This protocol is based on the study by Chow et al. (2008).

1. Patient Population:

Patients with advanced solid malignancies refractory to standard therapy.

ECOG performance status of 0-2.

Adequate organ function.

2. Treatment Regimen:

PI-88: Administered subcutaneously (SC) daily for 4 consecutive days each week for 3

weeks of a 28-day cycle. Doses were escalated in cohorts of patients (e.g., 160 mg/day, 190

mg/day, 220 mg/day, 250 mg/day).

Docetaxel: Administered as an intravenous (IV) infusion at a fixed dose of 30 mg/m² on days

1, 8, and 15 of each 28-day cycle.

3. Study Endpoints:

Primary: Maximum tolerated dose (MTD) of PI-88 in combination with docetaxel, safety, and

toxicity.

Secondary: Pharmacokinetics of PI-88 and docetaxel, and preliminary anti-tumor activity

(response rate, stable disease).

4. Assessments:

Toxicity was monitored continuously and graded according to NCI-CTCAE.

Tumor response was assessed every two cycles using RECIST criteria.

Pharmacokinetic blood samples for PI-88 and docetaxel were collected at specified time

points.
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5. Biomarker Analysis:

Plasma and urine levels of FGF-2 and plasma levels of VEGF were measured to assess the

biological activity of PI-88.

Signaling Pathways and Mechanisms of Action
While a direct link between PI-88 and the MyD88 signaling pathway is not strongly established,

the mechanism of heparanase inhibition by PI-88 has well-documented downstream effects on

tumor angiogenesis and metastasis. Heparan sulfate, the substrate for heparanase, has been

shown to be involved in MyD88-dependent and -independent pathways in dendritic cell

maturation. However, the effect of a heparanase inhibitor on this specific pathway is not clear.

There is evidence of crosstalk between the MyD88 and Focal Adhesion Kinase (FAK)

pathways, and FAK is involved in cell adhesion, a process influenced by heparanase.

The primary and well-established mechanism of PI-88 is the inhibition of heparanase, leading

to:

Inhibition of Angiogenesis: By preventing the release of pro-angiogenic growth factors

(VEGF, FGF) sequestered by heparan sulfate proteoglycans in the extracellular matrix.

Inhibition of Metastasis: By maintaining the integrity of the basement membrane and

extracellular matrix, thus preventing tumor cell invasion and dissemination.
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Mechanism of Action of PI-88.

Experimental Workflow Diagrams
The following diagram illustrates a typical workflow for a Phase I/II clinical trial combining PI-88

with chemotherapy.
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Workflow for a PI-88 Combination Therapy Clinical Trial.
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PI-88 in Other Cancer Types
Hepatocellular Carcinoma (HCC)
PI-88 has been investigated as an adjuvant therapy for HCC after curative resection. A Phase II

trial showed that PI-88 at 160 mg/day was safe and showed preliminary efficacy in delaying

tumor recurrence. A long-term follow-up study suggested a significant survival advantage for

patients receiving this dose.

Table 2: Phase II Study of Adjuvant PI-88 in HCC
Treatment
Group

N
Recurrence-
Free at
Completion

Key Findings Reference

Untreated

Control
58 29 (50%) -

PI-88 160

mg/day
56 35 (63%)

Optimal and safe

dose with

preliminary

efficacy.

PI-88 250

mg/day
54 22 (41%)

Higher rate of

hepatotoxicity-

related

withdrawals.

Melanoma
Phase I and II trials have evaluated PI-88 in patients with advanced melanoma. As a

monotherapy, PI-88 was generally well-tolerated, with some evidence of disease control. One

patient in a Phase I study had a partial response that was maintained for over 50 months.

Table 3: Phase II Study of PI-88 Monotherapy in
Advanced Melanoma
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Efficacy Endpoint Result Reference

Partial Response (PR) 2.4% (1 patient)

Stable Disease (SD) 14.6% (6 patients)

Progressive Disease (PD) 73.2% (30 patients)

Disease Control Rate (PR+SD) 36%

Median Time to Progression 1.7 months

Median Overall Survival 9.0 months

Conclusion
PI-88, a heparanase inhibitor, has shown a manageable safety profile and some evidence of

clinical activity in combination with chemotherapy and as an adjuvant therapy. The combination

of PI-88 with docetaxel is feasible, but careful monitoring for hematologic toxicity is required,

especially at higher doses of docetaxel. Further studies are warranted to optimize the dosing

and scheduling of PI-88 in combination regimens and to identify patient populations most likely

to benefit from this therapeutic approach. The development of next-generation heparanase

inhibitors continues to be an active area of research.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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